molecular formula C10H13N3O B13632064 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile

Cat. No.: B13632064
M. Wt: 191.23 g/mol
InChI Key: HWOKPOKEHBGIHE-UHFFFAOYSA-N
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Description

4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile is a nitrile-containing pyridinone derivative with a molecular formula of C₁₀H₁₃N₃O. Its structure features a 2-oxopyridin-1(2H)-yl core substituted with a methyl group at position 4 and an amino group at position 5, linked to a butanenitrile moiety. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 10-F716556) .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(5-amino-4-methyl-2-oxopyridin-1-yl)butanenitrile

InChI

InChI=1S/C10H13N3O/c1-8-6-10(14)13(7-9(8)12)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3

InChI Key

HWOKPOKEHBGIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable pyridine derivative.

    Functional Group Introduction: Introduce the amino group through nitration followed by reduction.

    Nitrile Group Addition: Introduce the nitrile group via a nucleophilic substitution reaction.

    Final Assembly: Combine the intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Status
4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile Nitrile, amino, oxopyridinyl, methyl 191.23 Discontinued
4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanenitrile Nitrile, ethyl, heterocyclic fused ring system ~425.45* Patent-protected
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Amide, hydroxy, tetrahydropyrimidinone ~700.80* Pharmacopeial

*Estimated based on structural complexity.

Key Observations:

Core Heterocycle Variations: The target compound contains a pyridinone ring, while the patent compound () features a fused pyrrolo-triazolo-pyrazine system, which enhances π-π stacking interactions in receptor binding . The pharmacopeial compound () replaces the nitrile group with an amide and tetrahydropyrimidinone, increasing polarity and hydrogen-bonding capacity .

The discontinued status of the target compound may reflect inferior stability or bioavailability relative to newer analogs.

Notes

  • The discontinuation of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile () underscores the importance of stability and scalability in commercial chemical production.
  • Structural modifications, such as incorporating fused heterocycles () or polar substituents (), remain critical for advancing nitrile-based compounds in drug discovery.

Biological Activity

4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity, synthesis, and pharmacological evaluations based on diverse research findings.

The compound features a pyridine ring substituted with an amino group and a butanenitrile moiety, suggesting potential interactions with various biological targets. The structure can be represented as follows:

CnHmNxOy\text{C}_n\text{H}_m\text{N}_x\text{O}_y

1. Anticholinesterase Activity

Research has shown that compounds with a similar structure exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. A study demonstrated that derivatives of pyridine and thiazole showed promising AChE inhibition with IC50 values as low as 2.7 µM . This suggests that 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile may also possess similar properties.

2. Anticonvulsant Properties

Compounds containing thiazole and pyridine rings have been evaluated for anticonvulsant activity. For instance, certain derivatives showed high efficacy in protecting against seizures in animal models, highlighting the potential of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile to modulate GABAergic systems or inhibit excitatory neurotransmission .

3. Anticancer Activity

Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-integrated pyridine derivatives have been tested against HepG-2 (human liver carcinoma) cells, showing promising anti-proliferative effects . The mechanism of action may involve the disruption of cell cycle progression or induction of apoptosis.

Synthesis and Characterization

The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
AChE InhibitionCompound showed IC50 of 2.7 µM against AChE
Anticonvulsant ActivityDemonstrated significant seizure protection in animal models
Anticancer ActivityExhibited cytotoxic effects on HepG-2 cells

Molecular Docking Studies

In silico studies using molecular docking simulations have elucidated the binding affinity of 4-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)butanenitrile to target enzymes like AChE. These studies provide insights into the interactions at the molecular level, allowing for the optimization of lead compounds for enhanced biological activity.

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